molecular formula C24H25BrN2O B3862005 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

Cat. No.: B3862005
M. Wt: 437.4 g/mol
InChI Key: JFVMVAHMXJKFLV-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound features a unique structure with a bromine atom and a methoxy group attached to a phenyl ring, along with two methylphenyl groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.

    Formation of Imidazolidine Ring: The brominated compound is then reacted with 1,3-bis(3-methylphenyl)amine under specific conditions to form the imidazolidine ring. This step may involve the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-methoxyphenyl)-1,3-diphenylimidazolidine
  • 2-(5-bromo-2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine
  • 2-(5-chloro-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine

Uniqueness

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O/c1-17-6-4-8-20(14-17)26-12-13-27(21-9-5-7-18(2)15-21)24(26)22-16-19(25)10-11-23(22)28-3/h4-11,14-16,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVMVAHMXJKFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(C2C3=C(C=CC(=C3)Br)OC)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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